3-(3-Methoxyphenyl)butan-2-one
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Overview
Description
3-(3-Methoxyphenyl)butan-2-one, also known as raspberry ketone methyl ether, is an organic compound with the molecular formula C11H14O2. It is a derivative of raspberry ketone and is characterized by a methoxy group attached to the phenyl ring. This compound is known for its pleasant aroma and is used in various applications, including fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Methoxyphenyl)butan-2-one can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation of anisole with 4-hydroxybutan-2-one or methyl vinyl ketone using homogeneous or heterogeneous Lewis or Brønsted acid catalysts . Another method involves the one-pot tandem synthesis from 4-methoxybenzyl alcohol and acetone using a multifunctional supported AuPd nanoalloy catalyst. This process includes dehydrogenation, aldol condensation, and hydrogenation steps .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the Friedel-Crafts alkylation method due to its efficiency and scalability. The use of homogeneous or heterogeneous catalysts helps in optimizing the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(3-Methoxyphenyl)butan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)butan-2-one involves its interaction with various molecular targets and pathways. It is known to regulate several transcription factors and signaling pathways, including nuclear factor kappa B (NF-κB), p38 mitogen-activated protein kinase (MAPK), and phosphatidylinositol-3-kinase (PI3K)/Akt . These interactions contribute to its antioxidant, anti-inflammatory, and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-(3-methoxyphenyl)butan-2-one: A hydroxylated derivative with similar chemical properties.
4-(4-Hydroxy-3-methoxyphenyl)butan-2-one:
Uniqueness
3-(3-Methoxyphenyl)butan-2-one is unique due to its specific methoxy substitution on the phenyl ring, which imparts distinct chemical and biological properties. Its pleasant aroma and potential therapeutic effects make it valuable in various applications .
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C11H14O2/c1-8(9(2)12)10-5-4-6-11(7-10)13-3/h4-8H,1-3H3 |
InChI Key |
PKSHOAJHMZSFCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)C(=O)C |
Origin of Product |
United States |
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